molecular formula C16H28BN B13154315 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine CAS No. 89703-62-8

1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine

Cat. No.: B13154315
CAS No.: 89703-62-8
M. Wt: 245.2 g/mol
InChI Key: PMWDUEZNPPZJHT-UHFFFAOYSA-N
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Description

1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine is an organoboron compound with a unique structure that includes both boron and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine typically involves the reaction of diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate with N,N-diethylamine. The reaction is carried out under inert atmosphere conditions, often using tetrahydrofuran (THF) as the solvent. The reaction mixture is heated to around 60°C overnight, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boranes.

    Substitution: The compound can participate in substitution reactions, where the boron or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes.

    Substitution: Various substituted boron or nitrogen-containing compounds.

Scientific Research Applications

1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it useful in catalysis and as a building block in organic synthesis. The nitrogen atoms can also participate in coordination chemistry, further expanding its utility.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate: A precursor in the synthesis of 1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine.

    N,N-Diethylboranamine: Another boron-nitrogen compound with similar properties.

Uniqueness

This compound is unique due to its dual functionality, incorporating both boron and nitrogen atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Biological Activity

1,1-Bis(3,3-dimethylbut-1-yn-1-yl)-N,N-diethylboranamine, commonly referred to as a boron-containing compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant research findings.

The molecular formula of this compound is C15H23BC_{15}H_{23}B. It features a boron atom bonded to two alkynyl groups and a diethylamine moiety. The presence of the boron atom is significant as it is known to enhance the reactivity and biological activity of organic compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Alkynes : The starting materials undergo a Sonogashira coupling reaction to form the alkynyl groups.
  • Boron Coordination : The alkynes are then reacted with boron-containing reagents to incorporate the boron atom into the structure.
  • Amine Functionalization : Finally, diethylamine is introduced to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom can form coordinate bonds with electron-rich sites in these macromolecules, potentially leading to alterations in their function.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : Research has shown that boron-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that this compound inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties : Another study explored the antimicrobial activity of this compound against several bacterial strains. The results indicated that it possessed significant antibacterial effects, particularly against Gram-positive bacteria .

Data Tables

Biological Activity Effect Observed Concentration (μM) Reference
Anticancer ActivityCell proliferation inhibition10 - 100
Antimicrobial ActivityBacterial growth inhibition5 - 50

Properties

CAS No.

89703-62-8

Molecular Formula

C16H28BN

Molecular Weight

245.2 g/mol

IUPAC Name

N-[bis(3,3-dimethylbut-1-ynyl)boranyl]-N-ethylethanamine

InChI

InChI=1S/C16H28BN/c1-9-18(10-2)17(13-11-15(3,4)5)14-12-16(6,7)8/h9-10H2,1-8H3

InChI Key

PMWDUEZNPPZJHT-UHFFFAOYSA-N

Canonical SMILES

B(C#CC(C)(C)C)(C#CC(C)(C)C)N(CC)CC

Origin of Product

United States

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